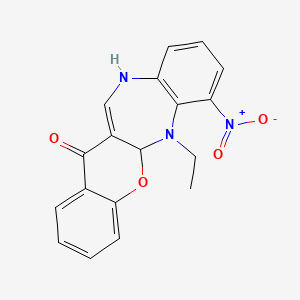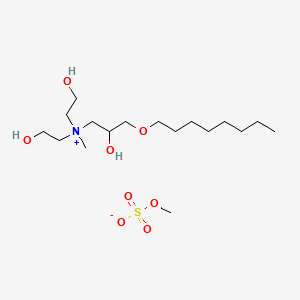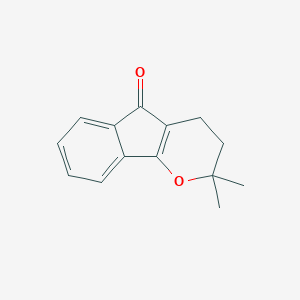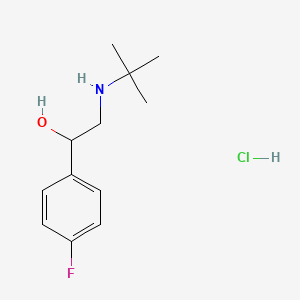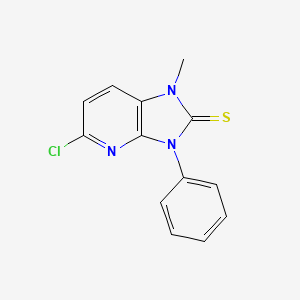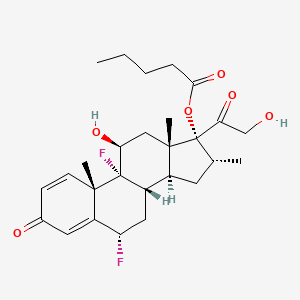
Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val” is a peptide composed of nine amino acids: alanine, methionine, threonine, glutamine, leucine, leucine, alanine, glycine, and valine. Peptides like this one are fundamental building blocks in biochemistry, playing crucial roles in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is also protected.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerase in site-directed mutagenesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Applications De Recherche Scientifique
Peptides like “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes and play roles in signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of biosensors and as components in drug delivery systems.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ala-Gly-Val-Leu-Met: Another peptide with a different sequence but similar amino acid composition.
Gly-Val-Ala-Leu-Met: A peptide with a different order of amino acids.
Leu-Leu-Ala-Gly-Val: A shorter peptide with a subset of the amino acids in “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val”.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of methionine and threonine can influence the peptide’s reactivity and interactions with other molecules, making it distinct from other similar peptides.
Propriétés
Numéro CAS |
660442-78-4 |
|---|---|
Formule moléculaire |
C39H70N10O12S |
Poids moléculaire |
903.1 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H70N10O12S/c1-18(2)15-26(36(57)43-22(8)33(54)42-17-29(52)48-30(20(5)6)39(60)61)47-37(58)27(16-19(3)4)46-34(55)24(11-12-28(41)51)45-38(59)31(23(9)50)49-35(56)25(13-14-62-10)44-32(53)21(7)40/h18-27,30-31,50H,11-17,40H2,1-10H3,(H2,41,51)(H,42,54)(H,43,57)(H,44,53)(H,45,59)(H,46,55)(H,47,58)(H,48,52)(H,49,56)(H,60,61)/t21-,22-,23+,24-,25-,26-,27-,30-,31-/m0/s1 |
Clé InChI |
ZBXCEPVFHFBOKJ-UGVUMALKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


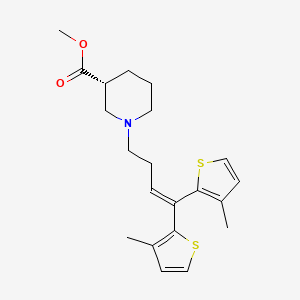

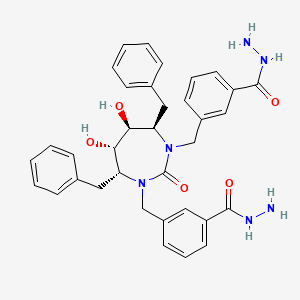

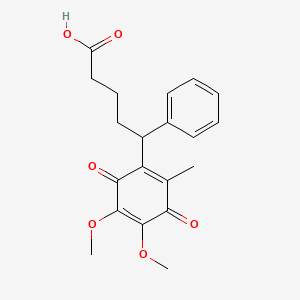

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
